Vanillactic acid

Vue d'ensemble

Description

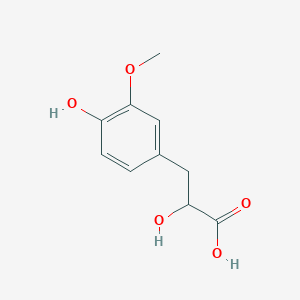

Vanillactic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)lactic acid, is an organic compound that belongs to the class of hydroxy acids. It is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring, along with a lactic acid moiety. This compound is known for its pleasant vanilla-like aroma and is often found in various natural sources, including vanilla beans and certain fermented products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanillactic acid can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the condensation of vanillin with lactic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can convert vanillin or ferulic acid into this compound. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Vanillactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield vanillyl alcohol, typically using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Major Products Formed:

Oxidation: Vanillic acid

Reduction: Vanillyl alcohol

Substitution: Halogenated this compound derivatives

Applications De Recherche Scientifique

Vanillactic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a precursor in the synthesis of various aromatic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its antimicrobial and antioxidant properties.

- Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine:

- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Used in drug formulation and delivery systems.

Industry:

- Utilized as a flavoring agent in the food and beverage industry.

- Applied in the production of fragrances and cosmetics.

Mécanisme D'action

The mechanism of action of vanillactic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation. Additionally, it may interact with specific enzymes and receptors involved in metabolic processes, contributing to its biological activities.

Comparaison Avec Des Composés Similaires

Vanillic Acid: Lacks the lactic acid moiety and has different chemical properties and applications.

Lactic Acid: Does not contain the aromatic benzene ring and is primarily used in different industrial applications.

Vanillyl Alcohol: A reduction product of vanillactic acid, used in flavoring and fragrance industries.

This compound’s unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Activité Biologique

Vanillactic acid (VLA), a phenolic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in clinical diagnostics, particularly in relation to aromatic L-amino acid decarboxylase (AADC) deficiency.

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring conjugated to a propanoic acid structure. Its molecular formula is C₈H₈O₃, and it is known for its potential toxicity and association with metabolic disorders.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory mediators. A study demonstrated its ability to suppress the activation of nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines . This mechanism suggests potential therapeutic applications in inflammatory conditions.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection against LPS-induced neurotoxicity. In preclinical studies involving mice, VLA administration resulted in reduced gliosis and neuroinflammation, along with improved cognitive functions . It was observed that VLA modulates the expression of proteins involved in amyloidogenesis, indicating its potential role in Alzheimer's disease prevention .

AADC Deficiency Diagnosis

This compound serves as a biomarker for diagnosing AADC deficiency, a rare neurometabolic disorder caused by mutations in the DDC gene. Elevated levels of VLA have been detected in urine samples from affected individuals, which aids in non-invasive diagnostic approaches .

Table 1: Diagnostic Findings of this compound in AADC Deficiency

| Parameter | Control Group (n=10,095) | AADC Deficiency Group (n=14) |

|---|---|---|

| Mean VLA Concentration (mmol/mol creatinine) | 0.3 | 10.77 |

| Mean VMA Concentration (mmol/mol creatinine) | 5.59 | 0.45 |

| VLA/VMA Ratio | 0.07 | 23.16 |

This table illustrates the stark differences in metabolite concentrations between healthy controls and patients with AADC deficiency, underscoring the diagnostic utility of this compound.

Case Study: Non-invasive Urine Test for AADC Deficiency

A notable case involved a three-month-old infant presenting with neurological symptoms. Urine organic acid analysis revealed elevated levels of this compound and N-acetylvanilalanine, leading to further testing that confirmed AADC deficiency through cerebrospinal fluid analysis and genetic testing . This case exemplifies the effectiveness of using urine tests as a preliminary diagnostic tool.

Propriétés

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862962 | |

| Record name | 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2475-56-1 | |

| Record name | Vanillactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is vanillactic acid linked to neuroblastoma diagnosis?

A1: this compound, along with other catecholamine metabolites like homovanillic acid (HVA), serves as a valuable biomarker for neuroblastoma. Elevated urinary levels of these metabolites, particularly a high ratio of vanilmandelic acid (VMA) to HVA, are associated with a poorer prognosis. [] This suggests that tumors deficient in dopamine β-hydroxylase, leading to this compound accumulation, may be more aggressive. []

Q2: Can this compound levels be used to monitor neuroblastoma treatment response?

A2: Recent research suggests that urinary this compound, along with 3-methoxytyrosine and 3-methoxytyramine sulfate, may serve as a potential biomarker for monitoring treatment response in neuroblastoma patients. Elevated levels of these metabolites were significantly associated with recurrence or death in a study involving 32 patients. []

Q3: What is the significance of the this compound/vanillylmandelic acid ratio in diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency?

A3: A semi-quantitative detection of an elevated this compound/vanillylmandelic acid ratio in urine has been identified as a reliable diagnostic marker for AADC deficiency. [] This inborn error of metabolism disrupts dopamine and serotonin biosynthesis, leading to characteristic alterations in these metabolites.

Q4: Is this compound a useful biomarker in conditions other than neuroblastoma?

A4: Research indicates that this compound may be a useful biomarker in other conditions. For example, elevated urinary this compound is a characteristic finding in pyridoxamine-5’-phosphate oxidase (PNPO) deficiency, a rare genetic disorder. [, ] Additionally, this compound is being investigated as a potential urinary biomarker for bladder cancer diagnosis. []

Q5: How is this compound formed in the body?

A5: this compound is a metabolic byproduct of dopamine and norepinephrine breakdown. It is formed through the reduction of vanillylmandelic acid by the enzyme carbonyl reductase. []

Q6: What is the molecular formula, weight, and spectroscopic data for this compound?

A6: this compound (4-Hydroxy-3-methoxyphenyllactic acid) has the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol. Specific spectroscopic data, including NMR and IR spectra, can be found in chemical databases and research publications.

Q7: What are the normal excretion values of this compound in urine?

A7: Normal urinary excretion values for this compound vary with age. Specific age-related reference values have been established and can be found in research articles focusing on catecholamine metabolite analysis. []

Q8: Can elevated this compound levels have clinical consequences?

A8: While this compound itself may not have direct clinical effects, its elevated levels can be indicative of underlying disorders, such as neuroblastoma, AADC deficiency, or PNPO deficiency. [, , ] These conditions require specific management and treatment strategies.

Q9: What are the implications of detecting elevated this compound in a patient's urine?

A9: Detecting high this compound in urine necessitates further investigation. Depending on the clinical context, additional tests might include measuring other catecholamine metabolites, enzyme activity assays, and genetic testing to confirm or rule out suspected diagnoses. [, ]

Q10: What therapeutic approaches are available for conditions associated with elevated this compound?

A10: Treatment strategies vary depending on the underlying cause. For instance, neuroblastoma management involves multimodal approaches, including surgery, chemotherapy, and radiation. AADC deficiency, on the other hand, may benefit from pyridoxine supplementation, dopamine agonists, and monoamine oxidase B inhibitors. [] PNPO deficiency is treated with pyridoxal 5'-phosphate supplementation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.